2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide
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Overview
Description
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is a phenolic amide compound. Phenolic amides are known for their presence in various herbal medicines and have been studied for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide typically involves the condensation of 2,4-dihydroxybenzoic acid with 4-hydroxyphenethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant properties.
Medicine: Explored for its potential anti-inflammatory and anti-cancer activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines.
Anti-cancer Activity: It may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dihydroxy-N-(2-hydroxyethyl)benzamide
- 2,4-Dihydroxy-N-(4-hydroxyphenyl)benzamide
Uniqueness
2,4-Dihydroxy-N-(4-hydroxyphenethyl)benzamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other similar compounds .
Properties
Molecular Formula |
C15H15NO4 |
---|---|
Molecular Weight |
273.28 g/mol |
IUPAC Name |
2,4-dihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide |
InChI |
InChI=1S/C15H15NO4/c17-11-3-1-10(2-4-11)7-8-16-15(20)13-6-5-12(18)9-14(13)19/h1-6,9,17-19H,7-8H2,(H,16,20) |
InChI Key |
PTDZVTUHVICJJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=C(C=C(C=C2)O)O)O |
Origin of Product |
United States |
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